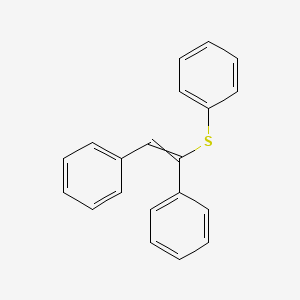
1,2-Diphenylethenylsulfanylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diphenylethenylsulfanylbenzene is an organic compound that features a unique structure combining phenyl groups, an ethenyl linkage, and a sulfanyl group. This compound is part of the broader class of aromatic compounds, which are known for their stability and diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Diphenylethenylsulfanylbenzene can be synthesized through several methods, including Friedel-Crafts alkylation and acylation reactionsFor instance, an alkyl chloride electrophile can be activated by aluminum or iron trichloride, serving as a Lewis acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts reactions, where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled reaction environments ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diphenylethenylsulfanylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Aluminum chloride or iron trichloride as catalysts for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,2-Diphenylethenylsulfanylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug design and development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Diphenylethenylsulfanylbenzene involves its interaction with molecular targets through its aromatic rings and sulfanyl group. These interactions can lead to various biological effects, including inhibition of microbial growth and modulation of biochemical pathways . The compound’s ability to undergo electrophilic and nucleophilic reactions makes it versatile in its applications.
Comparación Con Compuestos Similares
Similar Compounds
Benzene: A simple aromatic compound with a single ring structure.
Diphenylamine: Contains two phenyl groups attached to a nitrogen atom.
Benzothiadiazole: Features a benzene ring fused with a thiadiazole ring.
Uniqueness
1,2-Diphenylethenylsulfanylbenzene is unique due to its combination of phenyl groups, an ethenyl linkage, and a sulfanyl group. This structure imparts distinct chemical properties, making it valuable in various applications, including its potential use in optoelectronic devices and as a precursor in organic synthesis .
Propiedades
Número CAS |
41796-39-8 |
|---|---|
Fórmula molecular |
C20H16S |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
1,2-diphenylethenylsulfanylbenzene |
InChI |
InChI=1S/C20H16S/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)21-19-14-8-3-9-15-19/h1-16H |
Clave InChI |
LMMBDCLJQURZOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



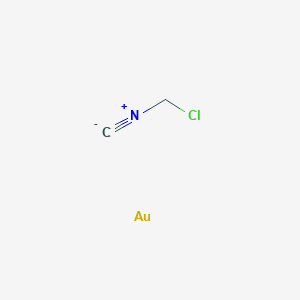
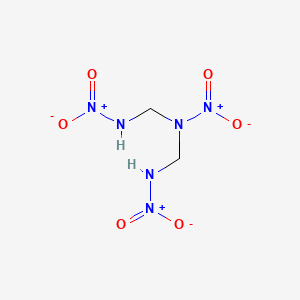

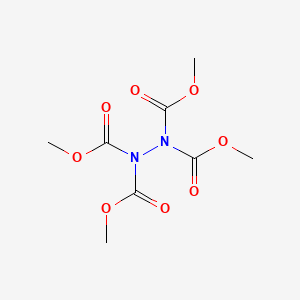
![1,1-Dimethyl-1H-naphtho[1,8-bc]siline](/img/structure/B14668226.png)
![N-[[2-Imino-4-(3-nitrophenyl)-1,3-thiazol-5-ylidene]amino]-2-nitro-aniline](/img/structure/B14668233.png)
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate](/img/structure/B14668244.png)
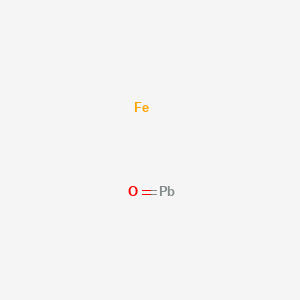
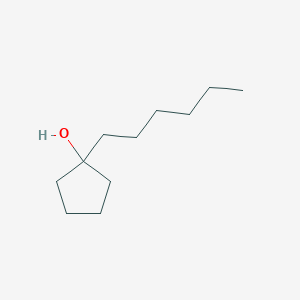
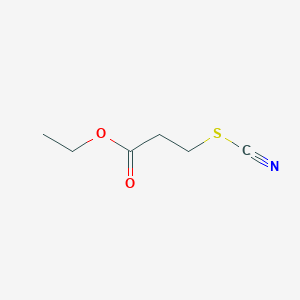
![9-Azabicyclo[6.1.0]non-4-ene](/img/structure/B14668286.png)

![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4'-imidazolidine]](/img/structure/B14668294.png)
